molecular formula C8H11N3O B1424333 N'-Hydroxy-3-(pyridin-3-yl)propanimidamide CAS No. 201546-79-4

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

Cat. No. B1424333
M. Wt: 165.19 g/mol
InChI Key: MCZTUZRQCUXQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a chemical compound with the molecular formula C8H11N3O. It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for a similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, is 1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h8H,1-7,9H2 . This provides some insight into the molecular structure of the compound, but the specific molecular structure of “N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a powder with a molecular weight of 165.19 g/mol. A similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, has a melting point of 138-139°C .

Scientific Research Applications

Analgesic Applications

Research has indicated that derivatives of pyridine-4-one, a structural relative to N'-Hydroxy-3-(pyridin-3-yl)propanimidamide, possess various biological activities, including analgesic effects. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one in animal models found significant analgesia in acetic acid-induced writhing and the second phase of formalin tests. This suggests the potential for pain-relieving applications, although the direct relation to N'-Hydroxy-3-(pyridin-3-yl)propanimidamide requires further exploration (Hajhashemi et al., 2012).

Metabolic Activation in Carcinogens

Another study focused on a tobacco-specific carcinogen (NNK), which shares the pyridinyl structural motif with N'-Hydroxy-3-(pyridin-3-yl)propanimidamide. The study highlighted the metabolic activation of NNK to DNA adducts via α-hydroxylation pathways, underscoring the importance of understanding the metabolic pathways of such compounds in the context of carcinogenesis and potential therapeutic interventions (Stepanov et al., 2008).

Metabolic Profiles of Related Compounds

A study examining the metabolites of L-735,524, a potent HIV-1 protease inhibitor, revealed significant metabolic pathways including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. Understanding the metabolic profile of similar compounds could provide insights into the metabolism and potential therapeutic applications of N'-Hydroxy-3-(pyridin-3-yl)propanimidamide (Balani et al., 1995).

Bone Metastasis Inhibition

YH529, a bisphosphonate with a similar heterocyclic structure, showed potent inhibitory activity toward osteoclastic bone resorption, suggesting a potential therapeutic application in bone metastases. Studies like this underline the importance of heterocyclic compounds in the development of therapeutics for bone-related pathologies (Sasaki et al., 1998).

properties

IUPAC Name

N'-hydroxy-3-pyridin-3-ylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZTUZRQCUXQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700701
Record name N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

CAS RN

201546-79-4
Record name N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.1 g (0.15 mol) of 3-(3-pyridyl)propionitrile is dissolved in a mixture of 61 ml of ethanol, and 15 ml of water and 9.5 g (0.14 mol) of hydroxylamine hydrochloride and 21 g (0.15 mol) of K2CO3 are added. After 24 hours at reflux, the solvent is removed in a vacuum, and the residue is extracted twice with ethanol. The extracts are concentrated by evaporation and recrystallized in hot ethanol. 14.1 g (56%) of product is obtained. Melting point 119-121° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Reactant of Route 2
Reactant of Route 2
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Reactant of Route 3
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Reactant of Route 4
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Reactant of Route 5
Reactant of Route 5
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Reactant of Route 6
Reactant of Route 6
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.